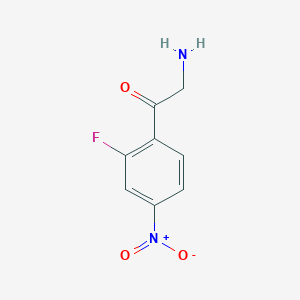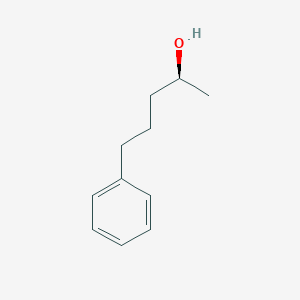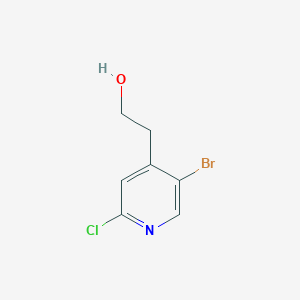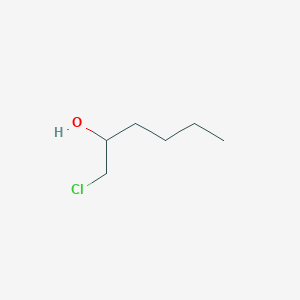
1-Chlorohexan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorohexan-2-OL is an organic compound with the molecular formula C6H13ClO It is a chlorinated alcohol, where a chlorine atom is attached to the second carbon of a hexanol chain
Méthodes De Préparation
1-Chlorohexan-2-OL can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of hexan-2-OL using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production: Industrially, this compound can be produced by the reaction of hexan-2-OL with hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2). This method is scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
1-Chlorohexan-2-OL undergoes various chemical reactions:
Oxidation: It can be oxidized to form 1-chlorohexan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexan-2-OL, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can produce 2-azidohexanol.
Common Reagents and Conditions: These reactions often require specific conditions such as temperature control, inert atmosphere, and appropriate solvents to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include 1-chlorohexan-2-one, hexan-2-OL, and 2-azidohexanol.
Applications De Recherche Scientifique
1-Chlorohexan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of chlorinated alcohols on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chlorohexan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
1-Chlorohexan-2-OL can be compared with other similar compounds:
2-Chlorohexane: Unlike this compound, 2-Chlorohexane lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hexan-2-OL: This compound is similar but lacks the chlorine atom, resulting in different reactivity and applications.
1-Chlorohexane: This compound has the chlorine atom on the first carbon, leading to different chemical properties and reactivity compared to this compound.
Propriétés
Numéro CAS |
52802-07-0 |
|---|---|
Formule moléculaire |
C6H13ClO |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-chlorohexan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3 |
Clé InChI |
KYLWPCMAKMOTED-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


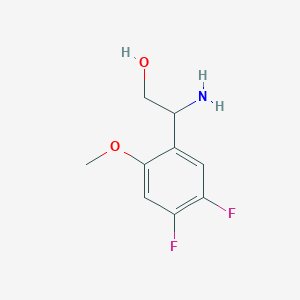
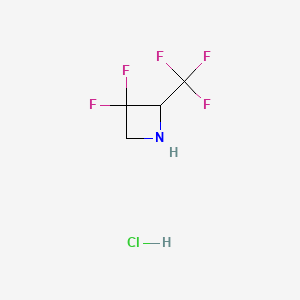
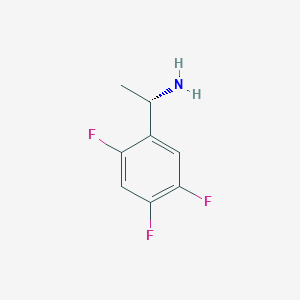
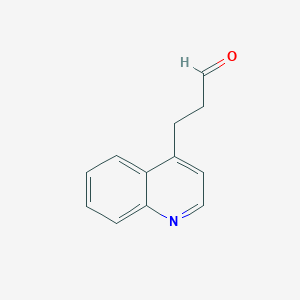
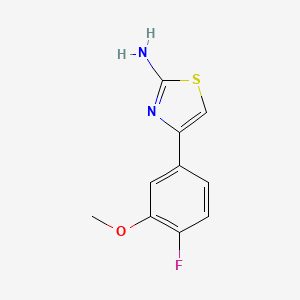
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
